Aluminum, tris(diethyldithiocarbamato)-
Description
Background and Significance of Dithiocarbamate (B8719985) Ligands in Coordination Chemistry
Dithiocarbamates (DTCs) are a class of organosulfur ligands characterized by the R₂NCS₂⁻ functional group. Their significance in coordination chemistry stems from their exceptional ability to form stable chelate complexes with a vast range of metal ions, including transition metals, main group elements, lanthanides, and actinides. nih.govmdpi.comresearchgate.net The two sulfur donor atoms of the dithiocarbamate ligand can bind to a metal center in a bidentate fashion, creating a stable four-membered ring. This chelating effect contributes to the high stability of the resulting metal complexes. nih.gov
The versatility of dithiocarbamate ligands is further enhanced by the ability to modify the 'R' groups on the nitrogen atom, which can be alkyl or aryl substituents. This tunability allows for the fine-tuning of the steric and electronic properties of the ligand, which in turn influences the structure, stability, and reactivity of the metal complex. nih.govmdpi.com Dithiocarbamate ligands are known to stabilize metals in various oxidation states and can adopt different coordination modes, including monodentate and bridging, leading to a rich diversity of molecular architectures from simple monomers to complex polymers. researchgate.netsysrevpharm.org Their applications are widespread, ranging from industrial uses as vulcanization accelerators and flotation agents to roles in materials science as precursors for metal sulfide (B99878) nanoparticles. nih.govnih.gov
Overview of Aluminum Coordination Chemistry with Sulfur-Donor Ligands
Aluminum, a p-block element, is typically considered a hard Lewis acid, showing a strong preference for coordination with hard donor atoms like oxygen and nitrogen. nih.gov Consequently, the coordination chemistry of aluminum is dominated by complexes with oxygen-donor ligands such as carboxylates, phenolates, and phosphates. nih.gov However, the exploration of aluminum complexes with softer sulfur-donor ligands presents an intriguing area of research.
Sulfur-donor ligands, being softer bases according to the Hard and Soft Acids and Bases (HSAB) theory, form less common but nonetheless significant complexes with aluminum. alfa-chemistry.com The study of these complexes provides valuable insights into the flexibility of aluminum's coordination sphere and its ability to interact with a broader range of donor atoms than traditionally assumed. Research in this area has included investigations into aluminum complexes with ligands such as thiourea (B124793) derivatives and other sulfur-containing organic molecules. alfa-chemistry.comumn.edu The resulting complexes can exhibit unique structural and reactive properties, deviating from the typical behavior observed with hard-donor ligands.
Research Trajectory and Academic Importance of Aluminum, tris(diethyldithiocarbamato)-
The specific compound, Aluminum, tris(diethyldithiocarbamato)-, with the chemical formula Al(S₂CNEt₂)₃, represents a key example of an aluminum complex with sulfur-donor ligands. lookchem.com Its academic importance lies in its contribution to understanding the coordination chemistry of aluminum beyond its typical oxygen- and nitrogen-based complexes. The synthesis and characterization of this compound have provided valuable data on the structural parameters and bonding characteristics of aluminum-sulfur bonds.
Research has shown that Aluminum, tris(diethyldithiocarbamato)- can be synthesized through various methods, including the reaction of a suitable aluminum precursor with a diethyldithiocarbamate (B1195824) salt. lookchem.com Structural studies have revealed that the aluminum center is coordinated to three bidentate diethyldithiocarbamate ligands, resulting in a six-coordinate, pseudo-octahedral geometry. The compound is isomorphous with its chromium(III) analogue and belongs to the monoclinic P2₁/n space group. lookchem.com The study of this complex and its analogues, such as the corresponding iron(III) and cobalt(III) tris(diethyldithiocarbamate) complexes, allows for comparative analyses of the effects of the central metal ion on the properties of the complex. wikipedia.orgwikipedia.org
Scope and Objectives of the Academic Review
This academic review aims to provide a focused and comprehensive overview of the chemical compound Aluminum, tris(diethyldithiocarbamato)-. The primary objective is to consolidate and present detailed research findings pertaining to its synthesis, structural characterization, and fundamental chemical properties. The review will strictly adhere to the outlined sections, ensuring a thorough yet concise presentation of the available scientific knowledge on this specific aluminum complex.
The scope of this review is intentionally narrow, concentrating solely on the chemical and physical aspects of Aluminum, tris(diethyldithiocarbamato)-. Information regarding dosage, administration, safety profiles, or adverse effects is explicitly excluded. The content is drawn from a survey of peer-reviewed scientific literature and established chemical databases, with a commitment to providing an authoritative and scientifically accurate account.
Data Tables
Table 1: Physicochemical Properties of Aluminum, tris(diethyldithiocarbamato)-
| Property | Value |
| CAS Number | 110975-13-8 lookchem.com |
| Molecular Formula | C₁₅H₃₀AlN₃S₆ lookchem.com |
| Molecular Weight | 471.79 g/mol lookchem.com |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | 176.4 °C at 760 mmHg (Predicted) lookchem.com |
| Flash Point | 60.5 °C (Predicted) lookchem.com |
| Crystal System | Monoclinic lookchem.com |
| Space Group | P2₁/n lookchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
110975-13-8 |
|---|---|
Molecular Formula |
C15H30AlN3S6 |
Molecular Weight |
471.8 g/mol |
IUPAC Name |
aluminum;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/3C5H11NS2.Al/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChI Key |
UZIBKHMZZAZZEZ-UHFFFAOYSA-K |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Al+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Aluminum Diethyldithiocarbamate
Direct Synthesis Routes for Metal Dithiocarbamates
The most conventional and widely utilized method for synthesizing dithiocarbamate (B8719985) complexes involves a two-step, one-pot process. nih.gov This approach is valued for its simplicity and efficiency. organic-chemistry.org
The foundational chemistry of dithiocarbamate synthesis involves the reaction of a primary or secondary amine with carbon disulfide. nih.gov For tris(diethyldithiocarbamato)aluminum, the precursor ligand is formed from the secondary amine, diethylamine. The reaction is typically conducted in the presence of a base, such as sodium hydroxide, to deprotonate the resulting dithiocarbamic acid and form a stable salt, sodium diethyldithiocarbamate (B1195824). nih.gov
The general reaction can be described as follows:
Ligand Formation: Diethylamine reacts with carbon disulfide in a basic medium to yield the diethyldithiocarbamate anion. (C₂H₅)₂NH + CS₂ + NaOH → (C₂H₅)₂NCS₂Na + H₂O
Metal Complexation: The resulting sodium diethyldithiocarbamate salt is then reacted with a suitable aluminum(III) salt, such as aluminum chloride. The dithiocarbamate ligand displaces the chloride ions to form the stable, neutral complex, Aluminum, tris(diethyldithiocarbamato)-. nih.govresearchgate.net 3 (C₂H₅)₂NCS₂Na + AlCl₃ → Al(S₂CN(C₂H₅)₂)₃ + 3 NaCl
The dithiocarbamate ligand acts as a mono-anionic, bidentate chelating agent, binding to the aluminum center through both sulfur atoms. nih.govnih.gov This symmetrical chelation results in a stable octahedral coordination complex around the Al(III) ion. wikipedia.org
The efficiency and outcome of the direct synthesis method are significantly influenced by several reaction parameters. Careful control of these conditions is crucial for maximizing product yield and ensuring high purity.
Key parameters include:
Temperature: The initial reaction between the amine and carbon disulfide is highly exothermic and is typically carried out at low temperatures (e.g., below 10°C) to prevent the decomposition of the dithiocarbamic acid and the formation of side products. nih.gov
Solvent: The choice of solvent is critical for both the ligand formation and the complexation steps. Aqueous solutions or mixtures of water and organic solvents like dichloromethane (B109758) are often used. researchgate.net More environmentally friendly media, such as polyethylene (B3416737) glycol (PEG) or deep eutectic solvents (DES), have also been shown to promote high yields and simplify work-up procedures. rsc.org
Stoichiometry and Order of Reagent Addition: The molar ratio of the reactants plays a direct role in the final product. A 3:1 molar ratio of the dithiocarbamate ligand to the aluminum(III) salt is required for the formation of the tris-chelate complex. While the order of addition of reagents for ligand synthesis (amine, base, CS₂) does not generally influence the product, the dropwise addition of the metal salt solution to the ligand solution is often preferred to avoid the formation of bridged polymetallic species. nih.govnih.gov
pH Control: Maintaining a basic medium during ligand formation is essential to conserve the amine and stabilize the dithiocarbamate salt. nih.gov
The following table summarizes the general influence of reaction conditions on the synthesis:
| Parameter | Condition | Rationale |
| Temperature | Low (0-10 °C) for ligand formation | Prevents decomposition of dithiocarbamic acid and side reactions. nih.gov |
| Solvent | Aqueous, Alcohol, or Green Solvents (PEG, DES) | Facilitates reaction and can improve yield and environmental friendliness. researchgate.netrsc.org |
| Stoichiometry | 3:1 Ligand to Metal Ratio | Ensures formation of the desired tris(diethyldithiocarbamato)aluminum complex. researchgate.net |
| pH | Basic | Stabilizes the dithiocarbamate salt precursor. nih.gov |
Advanced Synthetic Approaches to Tris(diethyldithiocarbamato)aluminum
Beyond the direct salt metathesis route, more sophisticated methods from organometallic chemistry have been developed, offering alternative pathways to the target complex with high yields.
An effective method for synthesizing tris(diethyldithiocarbamato)aluminum involves the reductive cleavage of the sulfur-sulfur bond in tetraethylthiuram disulfide, [(C₂H₅)₂NC(=S)S]₂. This reaction is achieved using the trimethylamine (B31210) complex of alane (AlH₃·NMe₃). lookchem.com In this process, the aluminum hydride acts as the reducing agent, breaking the S-S bond and subsequently forming the stable Al(III)-sulfur bonds of the final complex. lookchem.com This pathway provides a high-yield route directly to the desired product. The general mechanism is believed to involve a stepwise one-electron transfer that results in the homolysis of the bond being cleaved. nih.gov
Transmetallation provides another high-yield pathway to tris(diethyldithiocarbamato)aluminum. This approach involves reacting an aluminum hydride source, such as an etherate adduct of alane, with a pre-formed dithiocarbamate complex of a different metal. lookchem.com For instance, reacting alane with tris(diethyldithiocarbamato)antimony(III) or tris(diethyldithiocarbamato)arsenic(III) results in the displacement of the antimony or arsenic, yielding the desired aluminum complex. lookchem.com This type of reaction, where an Al(III) ion replaces another metal ion in a complex, has been observed in other systems, highlighting its utility in synthesis. nih.gov
The following table details precursor complexes used in this method:
| Aluminum Precursor | Dithiocarbamate Precursor | Product | Yield |
| [(Et₂O)(k)·AlH₃]ₙ | [As(S₂CNEt₂)₃] | [Al(S₂CNEt₂)₃] | High Yield lookchem.com |
| [(Et₂O)(k)·AlH₃]ₙ | [Sb(S₂CNEt₂)₃] | [Al(S₂CNEt₂)₃] | High Yield lookchem.com |
| [(Et₂O)(k)·AlH₃]ₙ | [Se(S₂CNEt₂)₂] | [Al(S₂CNEt₂)₃] | High Yield lookchem.com |
Oxidative addition is a fundamental reaction class in organometallic chemistry where the oxidation state and coordination number of a metal center increase. wikipedia.orglibretexts.org This process is a common step in many catalytic cycles and complex syntheses. libretexts.org In the context of forming metal-sulfur bonds, oxidative addition of a disulfide, such as tetraethylthiuram disulfide, to a low-valent metal center can be a viable synthetic route. For example, the reaction of tetrathiocines with zero-valent group 10 metal complexes leads to the formation of dithiolate complexes via oxidative addition. nih.gov
In this type of reaction, the metal center (M) formally inserts into the S-S bond of the thiuram disulfide: Mⁿ + (R₂NCS₂)₂ → Mⁿ⁺²(S₂CNR₂)₂
While this pathway is more commonly associated with transition metals that have accessible and stable oxidation states two units apart (e.g., Pd(0) to Pd(II) or Ir(I) to Ir(III)), it represents an important strategy in the synthesis of metal-dithiolate and, by extension, dithiocarbamate complexes. wikipedia.orgnih.gov For aluminum, which is almost exclusively stable in the +3 oxidation state in coordination complexes, this reaction is not a typical route for the final complexation step but can be relevant in the synthesis of organometallic precursors.
One-Pot Synthesis Strategies for Metal Dithiocarbamate Complexes
One-pot synthesis represents an efficient approach for the preparation of metal dithiocarbamate complexes, including those of aluminum. This methodology involves the in-situ formation of the dithiocarbamate ligand followed by its immediate reaction with a metal salt or precursor in a single reaction vessel. This approach is advantageous as it minimizes waste, reduces reaction time, and can lead to high yields.
Dithiocarbamate ligands are generally synthesized from the reaction of a secondary amine, such as diethylamine, with carbon disulfide in the presence of a base. nih.gov For the synthesis of aluminum tris(diethyldithiocarbamato), a subsequent reaction with an aluminum source completes the one-pot process.
A notable one-pot synthesis involves the reaction of the trimethylamine complex of alane (AlH₃·NMe₃) with tetraethylthiuram disulfide, [(C₂H₅)₂NC(=S)S]₂. lookchem.com This reaction proceeds via the reductive cleavage of the disulfide bond in the tetraethylthiuram disulfide by the aluminum hydride, leading to the formation of aluminum tris(diethyldithiocarbamato) in high yield. lookchem.com
Another effective one-pot method is transmetallation. In this approach, a pre-formed dithiocarbamate complex of a different metal is reacted with an aluminum precursor. For instance, the reaction of ether-complexed alane, [(Et₂O)ₖ·AlH₃]ₙ, with tris(N,N-diethyldithiocarbamato)antimony(III) or bis(N,N-diethyldithiocarbamato)selenium(II) also yields aluminum tris(diethyldithiocarbamato). lookchem.com
The general scheme for the one-pot synthesis of metal dithiocarbamates can be summarized as follows:
Step 1 (Ligand Formation): R₂NH + CS₂ + Base → R₂NCS₂⁻ + Base-H⁺
Step 2 (Complexation): 3 R₂NCS₂⁻ + Al³⁺ source → Al(S₂CNR₂)₃
The choice of solvent and reaction conditions is crucial and can influence the reaction rate and the purity of the final product. Non-aqueous solvents are typically employed due to the reactivity of aluminum precursors with water.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| AlH₃·NMe₃ | [(C₂H₅)₂NC(=S)S]₂ | [Al(S₂CNEt₂)₃] | High | lookchem.com |
| [(Et₂O)ₖ·AlH₃]ₙ | [Sb(S₂CNEt₂)₃] | [Al(S₂CNEt₂)₃] | High | lookchem.com |
| [(Et₂O)ₖ·AlH₃]ₙ | [Se(S₂CNEt₂)₂] | [Al(S₂CNEt₂)₃] | High | lookchem.com |
Precursor Design and Chemical Transformations
The design and selection of appropriate precursors are fundamental to the successful synthesis of aluminum dithiocarbamate complexes. The reactivity and stability of the aluminum precursor dictate the reaction conditions and the potential for side reactions.
Aluminum amido complexes, which feature aluminum-nitrogen bonds, are a class of precursors that can be utilized in the synthesis of other aluminum compounds. A well-known example of a related precursor is tris(diethylamino)aluminum (TDEAA), with the formula Al(N(C₂H₅)₂)₃. ereztech.com While not a direct synthesis of a dithiocarbamate, the reactivity of TDEAA in atomic layer deposition (ALD) to form aluminum oxide by reacting with water demonstrates the lability of the Al-N bond, suggesting its potential as a precursor for other complexes. capes.gov.br
The synthesis of aluminum dithiocarbamates from aluminum amido precursors would likely proceed through the insertion of carbon disulfide into the Al-N bond. This type of insertion reaction is a known pathway for the formation of dithiocarbamate ligands from metal amides. The general reaction can be envisioned as:
Al(NR₂)₃ + 3 CS₂ → Al(S₂CNR₂)₃
This approach offers a direct route to the desired complex, avoiding the pre-synthesis of the dithiocarbamate salt. The non-pyrophoric nature of some aluminum amido precursors like TDEAA also presents a safety advantage over traditional trialkylaluminum precursors. ereztech.com
| Precursor | Formula | Key Feature | Potential Application |
| Tris(diethylamino)aluminum (TDEAA) | Al(N(C₂H₅)₂)₃ | Non-pyrophoric liquid | Precursor for Al₂O₃ via ALD; potential for dithiocarbamate synthesis |
While not dithiocarbamates, aluminum dithiolene radicals are structurally related compounds that provide insight into low-temperature synthetic strategies for aluminum-sulfur complexes. A stable aluminum tris(dithiolene) triradical has been synthesized at low temperatures. nih.gov
The synthesis involved the reaction of a sterically demanding lithium dithiolene radical with aluminum iodide in hexane (B92381) at -78 °C. nih.gov The resulting product, a dark blue crystalline solid, was obtained in a 17% yield after recrystallization from a toluene/hexane mixture at -40 °C. nih.gov This low-temperature approach was critical for the isolation of the thermally sensitive radical species, which decomposes above 115 °C. nih.gov
The characterization of this aluminum tris(dithiolene) triradical was performed using single-crystal X-ray diffraction, UV-vis and EPR spectroscopy, and SQUID magnetometry. nih.gov These techniques confirmed the quartet ground state of the triradical. nih.gov The successful isolation of this compound underscores the utility of low-temperature methods for stabilizing and characterizing novel aluminum-sulfur complexes. This methodology could potentially be adapted for the synthesis of aluminum dithiocarbamate complexes where thermal stability is a concern.
| Reactant 1 | Reactant 2 | Solvent | Reaction Temperature | Product | Yield | Reference |
| Lithium dithiolene radical | AlI₃ | Hexane | -78 °C | Aluminum tris(dithiolene) triradical | 17% | nih.gov |
Structural Elucidation and Advanced Characterization of Aluminum, Tris Diethyldithiocarbamato
X-ray Crystallographic Analysis of Tris(diethyldithiocarbamato)aluminum
X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of a crystalline solid. For Aluminum, tris(diethyldithiocarbamato)-, this technique provides unparalleled insight into its molecular geometry, bond lengths, and angles.
Single-crystal X-ray diffraction analysis of Aluminum, tris(diethyldithiocarbamato)-, denoted as [Al(S₂CNEt₂)₃], has successfully determined its molecular structure. The complex crystallizes in the monoclinic P2₁/n space group and is isomorphous with its chromium(III) analog lookchem.com. The central aluminum atom is coordinated by three bidentate diethyldithiocarbamate (B1195824) ligands, resulting in a six-coordinate, pseudo-octahedral geometry lookchem.com. Each ligand chelates to the aluminum center through its two sulfur atoms.
The Al-S bond lengths within the complex are reported to be in the range of 2.377(6) to 2.390(6) Å lookchem.com. These distances are considered relatively long when compared to Ga-S bonds in analogous gallium complexes lookchem.com. This observation highlights the influence of the central metal ion on the coordination geometry. The dithiocarbamate (B8719985) ligand itself displays characteristic bond distances and angles, reflecting the delocalization of π-electrons across the S₂C-N fragment. This delocalization gives the C-N bond partial double-bond character.
Table 1: Selected Crystallographic Data for Aluminum, tris(diethyldithiocarbamato)-
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Al-S Bond Length (Å) | 2.377(6) - 2.390(6) |
| Coordination Geometry | Pseudo-octahedral |
Data sourced from Andrews, et al. (2000) lookchem.com.
Dithiocarbamate ligands are known for their structural versatility, capable of coordinating to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility can lead to a wide range of structural motifs, from simple monomers to complex polymeric assemblies. Consequently, polymorphism—the ability of a substance to exist in more than one crystal form—is a known phenomenon in the solid-state chemistry of dithiocarbamate complexes. mdpi.comresearchgate.net
Different crystalline forms, or polymorphs, can arise from variations in crystallization conditions, such as solvent and temperature. These polymorphs, while having the same chemical composition, may differ in their molecular packing, conformation, and intermolecular interactions, leading to different physical properties. For instance, two polymorphic forms have been identified for a dinuclear palladium dithiocarbamate complex. mdpi.comresearchgate.net The structural diversity extends to variations in coordination geometry, which can be influenced by the steric bulk of the substituents on the nitrogen atom or the nature of the metal center. mdpi.comresearchgate.net While specific polymorphs of Aluminum, tris(diethyldithiocarbamato)- have not been detailed in the reviewed literature, the known structural diversity among related dithiocarbamate complexes suggests that its crystallization behavior could be similarly complex.
Spectroscopic Investigations of Aluminum Diethyldithiocarbamate
Spectroscopic methods provide valuable information about the bonding, structure, and electronic environment of the complex in various states.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for analyzing the coordination of the diethyldithiocarbamate ligand. The infrared spectra of metal dithiocarbamate complexes are characterized by three main absorption regions. researchgate.net
The ν(C-N) "thioureide" band: This strong band, typically found in the 1450–1550 cm⁻¹ range, is of significant diagnostic value. researchgate.net Its position is sensitive to the degree of double-bond character in the C-N bond. The coordination of the ligand to a metal center generally causes this frequency to shift compared to the free ligand.
The ν(C-S) band: A band in the 950–1050 cm⁻¹ region is typically assigned to the C-S stretching vibration. researchgate.net The presence of a single, sharp band in this region is often indicative of a symmetric, bidentate coordination of the dithiocarbamate ligand. ajrconline.org
The ν(M-S) band: The far-infrared region, generally between 300 and 470 cm⁻¹, contains bands corresponding to the metal-sulfur stretching vibrations. researchgate.net The appearance of these bands confirms the coordination of the sulfur atoms to the aluminum center.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the M-S stretching modes, which can be weak in the IR spectrum. ispub.comnih.gov
Table 2: Expected Characteristic Vibrational Frequencies for Aluminum, tris(diethyldithiocarbamato)-
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| ν(C-N) (thioureide) | 1450 - 1550 | Indicates C-N bond order and coordination. researchgate.net |
| ν(C-S) | 950 - 1050 | A single band suggests symmetric bidentate coordination. researchgate.netajrconline.org |
NMR spectroscopy provides detailed information about the structure of the complex in solution.
¹H and ¹³C NMR: The ¹H NMR spectrum of Aluminum, tris(diethyldithiocarbamato)- is expected to show signals corresponding to the ethyl (-CH₂CH₃) groups of the ligands. Due to the pseudo-octahedral geometry and the equivalence of the three ligands on the NMR timescale, one would anticipate a single set of resonances: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. Similarly, the ¹³C NMR spectrum should display distinct signals for the methylene and methyl carbons, as well as a characteristic signal for the thiocarbonyl carbon (NCS₂) of the dithiocarbamate backbone. acs.org
²⁷Al NMR: Aluminum-27 is a 100% naturally abundant, spin I = 5/2 nucleus, making it amenable to NMR studies. huji.ac.il However, as a quadrupolar nucleus, its NMR signals are sensitive to the symmetry of the electric field gradient at the nucleus. huji.ac.ilmdpi.com For an aluminum atom in a highly symmetric environment, such as a perfect octahedral or tetrahedral geometry, a relatively sharp resonance is observed. huji.ac.il The six-coordinate aluminum center in Aluminum, tris(diethyldithiocarbamato)-, while slightly distorted from perfect octahedral symmetry, would be expected to produce a single, albeit potentially broad, resonance in the ²⁷Al NMR spectrum. nih.gov The chemical shift of this resonance is indicative of the coordination number, with six-coordinate aluminum species typically appearing in a specific region of the spectrum (around 0 ppm for species like [Al(H₂O)₆]³⁺). mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Solution-State 1H and 13C NMR Investigations
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of Aluminum, tris(diethyldithiocarbamato)- in solution. By analyzing the chemical shifts, multiplicities, and integration of signals in both ¹H and ¹³C NMR spectra, detailed information about the electronic environment and connectivity of the atoms within the molecule can be obtained.
The ¹³C NMR spectrum provides complementary information about the carbon framework. Distinct signals are observed for the methylene and methyl carbons of the ethyl groups, as well as for the carbon atom of the dithiocarbamato backbone (-NCS₂). The chemical shift of the -NCS₂ carbon is particularly sensitive to the coordination of the sulfur atoms to the aluminum center.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Aluminum, tris(diethyldithiocarbamato)-
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH₂- | Value | Quartet |
| ¹H | -CH₃ | Value | Triplet |
| ¹³C | -CH₂- | Value | - |
| ¹³C | -CH₃ | Value | - |
| ¹³C | -NCS₂ | Value | - |
| Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The table presents a generalized representation. |
Solid-State NMR (CP-MAS NMR) for Polymorphic Studies
Solid-state NMR (ssNMR), particularly Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, is an indispensable tool for studying the structure and dynamics of Aluminum, tris(diethyldithiocarbamato)- in the solid state. Unlike solution-state NMR, which provides information about the time-averaged structure, ssNMR can distinguish between different crystalline forms, or polymorphs, of a compound.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physical and chemical properties of a compound. CP-MAS NMR can detect subtle differences in the local atomic environments of the aluminum, carbon, and nitrogen nuclei within different polymorphs.
The ²⁷Al MAS NMR spectra, for instance, can reveal distinct signals for aluminum atoms in different coordination environments, which may be present in different polymorphic forms. Similarly, ¹³C and ¹⁵N CP-MAS NMR can probe the local environment of the diethyldithiocarbamato ligands, providing insights into intermolecular packing and interactions within the crystal lattice. These studies are crucial for understanding the relationship between the solid-state structure and the bulk properties of Aluminum, tris(diethyldithiocarbamato)-. dicp.ac.cn
Electronic Absorption Spectroscopy (UV-Vis) for Charge Transfer Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is employed to investigate the electronic transitions within Aluminum, tris(diethyldithiocarbamato)-. The absorption of ultraviolet or visible light by the molecule promotes electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure of the complex.
For Aluminum, tris(diethyldithiocarbamato)-, the UV-Vis spectrum is typically characterized by intense absorption bands in the ultraviolet region. These bands are often assigned to ligand-to-metal charge transfer (LMCT) transitions. libretexts.org In an LMCT transition, an electron is excited from a molecular orbital that is primarily ligand in character (in this case, orbitals associated with the sulfur atoms of the diethyldithiocarbamato ligand) to a molecular orbital that is primarily metal in character (orbitals associated with the aluminum center). libretexts.orglibretexts.org
Interactive Data Table: Typical UV-Vis Absorption Maxima for Charge Transfer Transitions
| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Ligand-to-Metal Charge Transfer (LMCT) | 250 - 400 | > 10,000 |
| Note: The exact position and intensity of absorption bands can be influenced by the solvent and concentration. |
Electron Paramagnetic Resonance (EPR) and Magnetic Studies for Radical Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are powerful techniques for characterizing species with unpaired electrons, such as radicals. In the context of Aluminum, tris(diethyldithiocarbamato)-, these methods can be used to investigate the potential for radical character on the ligands or the metal center. nih.govnih.gov
Continuous Wave (CW) EPR spectroscopy is a fundamental technique for detecting and characterizing paramagnetic species. mdpi.com For a molecule like Aluminum, tris(diethyldithiocarbamato)-, if it possesses an unpaired electron, the CW-EPR spectrum will exhibit a signal at a specific magnetic field and microwave frequency. The g-value, a characteristic parameter obtained from the spectrum, provides information about the electronic environment of the unpaired electron.
Furthermore, the fine and hyperfine structure of the EPR signal can reveal information about the spin state of the system and the interaction of the unpaired electron with nearby magnetic nuclei. nih.govnih.gov For instance, hyperfine coupling to the ¹⁴N nucleus of the dithiocarbamato ligand or the ²⁷Al nucleus could be observed, providing direct evidence for the location of the unpaired electron. nih.gov The temperature dependence of the EPR signal intensity can also be used to probe the magnetic properties of the complex. researchgate.net
Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy, offer a more detailed view of the interactions between an unpaired electron and its surrounding nuclei. nih.gov ESEEM is particularly sensitive to weak hyperfine interactions that may not be resolved in CW-EPR spectra. nih.gov
In the case of a radical species of Aluminum, tris(diethyldithiocarbamato)-, ESEEM could be used to probe the weak magnetic interactions between the unpaired electron and the aluminum nucleus, as well as with protons on the ethyl groups of the ligands. nih.gov This information provides a precise map of the spin density distribution within the molecule, offering valuable insights into the nature of the metal-ligand bonding and the extent of delocalization of the unpaired electron. nih.govnih.gov
Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique for measuring the magnetic properties of a material. By measuring the magnetic moment of a sample as a function of temperature and applied magnetic field, the magnetic ground state of the molecule can be determined. researchgate.netaps.orgamazonaws.com
Mössbauer Spectroscopy in Related Dithiocarbamate Systems
Mössbauer spectroscopy is a powerful technique for probing the local electronic environment of specific atomic nuclei. While aluminum itself is not a Mössbauer-active nucleus, the application of this technique to related dithiocarbamate complexes, particularly those of iron and tin, provides valuable comparative insights into the bonding, oxidation state, and structural characteristics of the central metal atom within the dithiocarbamate ligand framework.
In tin(IV) dithiocarbamate complexes, Mössbauer spectroscopy helps to confirm the +4 oxidation state of the tin atom. researchgate.net The isomer shift (δ) values are indicative of the s-electron density at the nucleus, and the presence of quadrupole splitting (ΔEQ) reveals an asymmetric electric field gradient around the tin nucleus, which is typically caused by inequalities in the tin-ligand bonds. researchgate.net A quadrupole splitting value greater than 2.1 mm/s is often indicative of a coordination number higher than four, suggesting a five- or six-coordinate geometry around the tin center. researchgate.net
In the context of iron dithiocarbamates, specifically iron(III) complexes, Mössbauer spectroscopy is instrumental in studying spin-crossover phenomena. researchgate.netresearchgate.net Many tris(N,N-dialkyldithiocarbamato)iron(III) complexes exist in a thermal equilibrium between high-spin (S=5/2) and low-spin (S=1/2) states. researchgate.net Room-temperature Mössbauer spectra of these compounds often show an asymmetric doublet, which can be resolved into two distinct doublets—one corresponding to the high-spin state and the other to the low-spin state. researchgate.net The relative areas of these doublets can be used to determine the population of each spin state at a given temperature. For instance, some iron(III) dithiocarbamate complexes that are an equilibrium mixture of spin states at room temperature tend to favor the low-spin state as the temperature is lowered to 77 K (liquid nitrogen temperature). researchgate.net The presence of certain solvent molecules in the crystal lattice can also influence the spin-crossover rate, sometimes resulting in more complex four-line Mössbauer spectra. researchgate.net
These studies on analogous metal complexes underscore the sensitivity of the metal center's electronic structure to the coordination environment provided by dithiocarbamate ligands, an understanding that is transferable to non-Mössbauer active complexes like Aluminum, tris(diethyldithiocarbamato)-.
Table 1: Illustrative Mössbauer Spectral Data for Related Metal Dithiocarbamate Complexes
| Compound/System | Central Metal | Isomer Shift (δ) mm/s | Quadrupole Splitting (ΔEQ) mm/s | Inferred Properties |
| Organotin(IV) Complexes | Tin (Sn) | Varies | > 2.1 | Tin in +4 oxidation state; coordination number > 4 |
| Fe(S₂CN(CH₂CH₂OH)₂)₃ at 77K | Iron (Fe) | 0.726 | 1.18 | Component 1 of a complex spectrum |
| Fe(S₂CN(CH₂CH₂OH)₂)₃ at 77K | Iron (Fe) | 0.770 | 0.318 | Component 2 of a complex spectrum |
| Tris(N,N-diethyldithiocarbamato)iron(III) | Iron (Fe) | Varies | Varies | Spin-crossover between high-spin and low-spin states |
Auxiliary Characterization Techniques
Beyond primary spectroscopic methods, auxiliary techniques such as electrical conductance and magnetic susceptibility measurements provide further critical information regarding the nature and electronic structure of dithiocarbamate complexes, including Aluminum, tris(diethyldithiocarbamato)-.
Electrical Conductance Studies for Complex Nature
Molar conductivity measurements are employed to determine whether a complex behaves as an electrolyte or a non-electrolyte in solution. nih.gov This is achieved by dissolving the compound in a suitable solvent, such as DMSO or nitrobenzene, and measuring the conductivity of the resulting solution. nih.gov
For a neutral, covalently bonded coordination compound like Aluminum, tris(diethyldithiocarbamato)-, the complex is expected to be a non-electrolyte. This means it does not dissociate into ions in solution, and consequently, its solution would exhibit very low molar conductivity values. Studies on various other neutral metal dithiocarbamate complexes support this expectation. For example, Co(II), Ni(II), Cu(II), and Au(III) dithiocarbamate complexes dissolved in DMSO show low molar conductivity values (ranging from 6.7 to 19.5 ohm⁻¹ cm² mol⁻¹), confirming their non-electrolytic nature. In the solid state, some dithiocarbamate complexes have been shown to exhibit semiconductor behavior. tandfonline.com
Table 2: Molar Conductance of Representative Metal Dithiocarbamate Complexes in DMSO
| Complex | Molar Conductance (ohm⁻¹ cm² mol⁻¹) | Solvent | Nature of Complex |
| Cobalt(II) dithiocarbamate | 16.3 | DMSO | Non-electrolyte |
| Nickel(II) dithiocarbamate | 6.7 | DMSO | Non-electrolyte |
| Copper(II) dithiocarbamate | 19.5 | DMSO | Non-electrolyte |
| Gold(III) dithiocarbamate | 10.11 | DMSO | Non-electrolyte |
| Aluminum, tris(diethyldithiocarbamato)- | Expected to be very low | N/A | Expected to be a non-electrolyte |
Magnetic Susceptibility Measurements for Electronic Configuration
Magnetic susceptibility measurements are fundamental for determining the number of unpaired electrons in a metal complex, which in turn elucidates the electronic configuration and spin state of the central metal ion.
The central aluminum atom in Aluminum, tris(diethyldithiocarbamato)- is in the +3 oxidation state. Aluminum(III) has an electron configuration of [Ne], meaning it has no d-electrons and therefore no unpaired electrons (a d⁰ configuration). Consequently, the complex is expected to be diamagnetic, exhibiting no attraction to an external magnetic field.
This contrasts sharply with many dithiocarbamate complexes of transition metals, which often possess unpaired electrons and are thus paramagnetic. chemscene.com For instance:
Cobalt(II) dithiocarbamate complexes can be low-spin, with effective magnetic moments (μeff) around 2.19–2.45 Bohr Magnetons (B.M.), corresponding to one unpaired electron in a square-planar geometry. researchgate.net
Iron(III) dithiocarbamate complexes, as mentioned, can be high-spin, low-spin, or in equilibrium between the two states, leading to variable magnetic moments. researchgate.net
Copper(II) dithiocarbamate complexes typically show a magnetic moment of around 1.77 B.M., consistent with the single unpaired electron of a d⁹ ion.
Gold(III) dithiocarbamate, a d⁸ metal ion in a square planar environment, is typically low-spin and diamagnetic.
The predictable diamagnetism of Aluminum, tris(diethyldithiocarbamato)- serves as a baseline for comparison with the more electronically complex and magnetically interesting transition metal dithiocarbamates.
Table 3: Magnetic Properties of Representative Metal Dithiocarbamate Complexes
| Complex | Metal Ion | Magnetic Moment (μeff) in B.M. | Magnetic Behavior |
| Aluminum, tris(diethyldithiocarbamato)- | Al(III) (d⁰) | ~0 | Diamagnetic (Expected) |
| Cobalt(II) bis(dithiocarbamate) | Co(II) (d⁷) | 2.19 - 2.45 | Paramagnetic (Low-spin) |
| Copper(II) bis(dithiocarbamate) | Cu(II) (d⁹) | ~1.77 | Paramagnetic |
| Gold(III) bis(dithiocarbamate) | Au(III) (d⁸) | N/A | Diamagnetic |
| Tris(N,N-diethyldithiocarbamato)iron(III) | Fe(III) (d⁵) | Temperature-dependent | Paramagnetic (Spin-crossover) |
Coordination Chemistry Principles and Theoretical Frameworks of Aluminum Dithiocarbamate
Ligand Characteristics and Coordination Modes
The diethyldithiocarbamate (B1195824) anion, [S₂CNEt₂]⁻, is a versatile monoanionic ligand that forms stable complexes with a vast array of metallic elements, including main group metals like aluminum. researchgate.net It is classified as a 1,1-dithiolate ligand and is known for its strong chelating properties, which arise from the two sulfur donor atoms. researchgate.net
While bidentate chelation is predominant, dithiocarbamate (B8719985) ligands can also adopt other coordination modes, such as monodentate and bridging. researchgate.netresearchgate.net In a monodentate fashion, only one of the two sulfur atoms coordinates to the metal center. researchgate.net This mode is less common as it does not benefit from the enhanced stability of the chelate effect.
Bridging coordination can also occur, where the dithiocarbamate ligand links two or more metal centers. This can happen in a few ways, including an anisobidentate bridging mode, where one sulfur atom bridges two metals while the other is bonded to only one. researchgate.net Such bridging interactions can lead to the formation of dimeric or polymeric structures. For instance, in some metal dithiocarbamate complexes, bridging ligands create eight-membered rings involving two metal atoms and two dithiocarbamate ligands. The coordination versatility of dithiocarbamates, allowing for monodentate, bidentate, and even tridentate topologies, is a key feature of their chemistry. researchgate.net
The organic substituents attached to the nitrogen atom of the dithiocarbamate ligand can significantly influence the properties of the resulting metal complex. researchgate.netwiley.com These influences can be categorized as electronic and steric effects.
The ethyl groups in diethyldithiocarbamate exert a steric influence that can affect the coordination geometry and the potential for intermolecular interactions. Bulky substituents on the nitrogen atom can sterically hinder the approach of other molecules, often preventing the formation of higher-order polymeric structures and favoring mononuclear complexes like [Al(S₂CNEt₂)₃]. wiley.com
Electronically, the substituents can tune the properties of the ligand. researchgate.net The ethyl groups are generally considered electron-donating, which increases the electron density on the nitrogen atom. This charge is then delocalized over the S-C-S framework of the ligand, influencing the strength of the Al-S bonds. The ability to modify these organic substituents allows for the fine-tuning of the chemical properties of the resulting complexes. wiley.com
Metal-Ligand Bonding and Complex Stability
The stability of Aluminum, tris(diethyldithiocarbamato)- is a direct consequence of the strong bonding between the "hard" Al(III) center and the "soft" sulfur donor atoms of the ligands, as well as the electronic delocalization within the ligand itself.
In Aluminum, tris(diethyldithiocarbamato)-, the aluminum atom is hexacoordinated, bonded to the six sulfur atoms from the three bidentate diethyldithiocarbamate ligands, resulting in a distorted octahedral geometry. wiley.com The complex is mononuclear and isomorphous with its chromium(III) analog. researchgate.net
X-ray crystallographic studies have provided precise measurements of the Al-S bond lengths in this complex. The bond distances are reported to be in the range of 2.377(6) to 2.390(6) Å. researchgate.net These values are considered somewhat long and are notably similar to the Ga-S distances in analogous gallium complexes, a phenomenon that has been ascribed to the relative "hardness" of the aluminum cation compared to the soft sulfur donor atom. wiley.com The dithiocarbamate ligands are bound in an essentially isobidentate fashion, meaning the two Al-S bonds from a single ligand are of very similar length. wiley.com
| Compound | Metal-Sulfur (M-S) Bond Lengths (Å) | Coordination Geometry | Reference |
|---|---|---|---|
| Aluminum, tris(diethyldithiocarbamato)- | 2.377–2.390 | Distorted Octahedral | researchgate.net |
| Gallium, tris(dimethyldithiocarbamato)·CH₂Cl₂ | 2.418–2.449 | Distorted Octahedral | researchgate.net |
The stability of metal dithiocarbamate complexes is greatly enhanced by electron delocalization within the ligand, which can be described by several resonance structures. The delocalization of the nitrogen atom's lone pair of electrons through the π-system of the N-C-S₂ core is a key factor.
Stabilization of Aluminum Oxidation States by Dithiocarbamate Ligands
Dithiocarbamates are versatile monoanionic ligands renowned for their ability to form stable complexes with a wide array of metals, including main group elements like aluminum. nih.gov They are particularly effective at stabilizing metals in various oxidation states. nih.govnih.gov In the case of aluminum, which overwhelmingly favors the +3 oxidation state, the diethyldithiocarbamate ligand provides a robust coordination environment that ensures the stability of the Al³⁺ ion.
The stabilization is achieved through several key features of the ligand. Dithiocarbamates act as strong electron-donating ligands, which is crucial for satisfying the coordination requirements of the highly charged Al³⁺ cation. This electron-donating capacity stems from the delocalization of the lone pair of electrons on the nitrogen atom into the carbon-sulfur bonds of the CS₂ moiety. mdpi.com This delocalization results in significant electron density on the two sulfur atoms, which act as the donor sites.
The primary mechanism of stabilization involves the formation of a highly stable six-membered chelate ring when the two sulfur atoms of a single diethyldithiocarbamate ligand bind to the central aluminum atom. nih.gov This bidentate chelation imparts significant thermodynamic stability, known as the chelate effect. The resonance within the dithiocarbamate ligand, oscillating between the dithiocarbamate and the hard thioureide forms, further contributes to its ability to form strong and stable bonds with the metal center. nih.gov The strong σ-donor properties of the ligand favor the stability of elements in their higher oxidation states, making it an excellent match for the Al(III) center. mdpi.com
Stereochemistry and Molecular Configuration
The compound Aluminum, tris(diethyldithiocarbamato)-, formally designated as tris(diethyldithiocarbamato)aluminum(III), consists of a central aluminum(III) ion coordinated by three bidentate diethyldithiocarbamate ligands. Each ligand binds to the aluminum atom through its two sulfur atoms, resulting in a six-coordinate complex. While the coordination of six donor atoms around a central metal ion often leads to a regular octahedral geometry, tris-chelate complexes involving ligands like dithiocarbamate invariably exhibit significant distortion from this ideal geometry. acs.org
This distortion primarily arises from the geometric constraints imposed by the chelate rings themselves. sysrevpharm.org The "bite angle," which is the S-Al-S angle within a single chelate ring, is considerably smaller than the 90° angle expected between adjacent vertices in a perfect octahedron. For dithiocarbamate complexes, this bite angle is typically around 76°. acs.org The small bite angle forces the sulfur atoms to be much closer together than in an ideal octahedron, causing a compression along one axis and an elongation along others, leading to a distorted octahedral coordination sphere. This geometry can also be described as being intermediate between a regular octahedron and a trigonal prism.
The degree of distortion in tris-chelate complexes is often quantified by the trigonal twist angle (θ). This angle measures the rotation of one of the triangular faces (formed by three sulfur atoms from different ligands) relative to the opposite triangular face. A perfect octahedron has a twist angle of 60°, while a perfect trigonal prism has a twist angle of 0°.
The structural parameters for these related compounds suggest that Aluminum, tris(diethyldithiocarbamato)- would possess a twist angle significantly deviated from the ideal 60°, placing its geometry on a continuum between the two limiting polyhedra.
Table 1: Representative Distortion Parameters in Analogous Metal(III) Tris-Chelate Complexes
| Complex | Metal-Ligand Bond | Bite Angle (°) | Trigonal Twist Angle (θ, °) | Reference |
|---|---|---|---|---|
| tris(diethyldithiocarbamato)cobalt(III) | Co-S | 76.05 | Not Reported | acs.org |
| Ga(tacn-amide) | Ga-O/Ga-N | Not Reported | 46.80 | soton.ac.uk |
| [Ni(tacn-amide)]²⁺ | Ni-O/Ni-N | Not Reported | 46.84 | soton.ac.uk |
A fundamental consequence of the tris-chelate structure with D₃ symmetry, as found in Aluminum, tris(diethyldithiocarbamato)-, is the inherent chirality of the molecule. rsc.org When three symmetric bidentate ligands coordinate to a central atom in an octahedral or distorted octahedral fashion, they can arrange themselves in one of two non-superimposable mirror image configurations. These two stereoisomers are known as enantiomers.
This type of chirality is often described as being "at the metal" and is analogous to a three-bladed propeller, which can have either a right-handed (designated as Delta, Δ) or a left-handed (designated as Lambda, Λ) twist. rsc.orgrsc.org Therefore, Aluminum, tris(diethyldithiocarbamato)- exists as a pair of enantiomers: Δ-tris(diethyldithiocarbamato)aluminum(III) and Λ-tris(diethyldithiocarbamato)aluminum(III).
In the absence of any chiral influence during its synthesis, the compound is produced as a racemic mixture, containing equal amounts of the Δ and Λ enantiomers. The separation of these enantiomers would require specialized chiral resolution techniques. The transfer of chirality from an already chiral ligand to the metal center can be used to produce specific enantiomers diastereoselectively, as has been demonstrated in other chiral Al(III) tris-chelate complexes. rsc.orgresearchgate.net
Computational and Theoretical Chemistry Studies of Aluminum, Tris Diethyldithiocarbamato
Quantum Chemical Methodologies Applied to Aluminum Dithiocarbamates
Quantum chemical methods are fundamental to predicting the behavior of molecules like Aluminum, tris(diethyldithiocarbamato)-. These computational techniques allow for the detailed examination of molecular geometries, electronic structures, and reaction pathways.
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the molecular and electronic structure of metal dithiocarbamate (B8719985) complexes. rsc.orgmdpi.com DFT calculations can accurately predict geometric parameters such as bond lengths and angles, which are crucial for understanding the coordination environment of the central metal ion. mdpi.com For tris(dithiocarbamato) complexes, the geometry around the central metal atom is typically octahedral, though distortions are common. nih.goveurjchem.com
In a related stable aluminum triradical complex with three dithiolene ligands, DFT computations were instrumental in analyzing its structure and bonding. nih.gov The calculations revealed an octahedral geometry with elongated Al-S bonds. nih.gov Similarly, for Aluminum, tris(diethyldithiocarbamato)-, DFT would be expected to predict a pseudo-octahedral geometry around the aluminum center, with the six sulfur atoms of the three diethyldithiocarbamate (B1195824) ligands coordinating to the metal. The electronic structure is characterized by significant delocalization of π-electrons across the N-CS₂ fragment, which contributes to the stability of the complex. mdpi.com DFT studies on various metal dithiocarbamates confirm that the coordination geometry can range from square planar to tetrahedral and octahedral, depending on the metal and its oxidation state. nih.govrsc.org
Table 1: Representative DFT-Calculated Structural Parameters for Metal Dithiocarbamate Complexes Note: Data for analogous metal complexes are presented due to the limited availability of specific data for Aluminum, tris(diethyldithiocarbamato)-.
| Complex | Metal-Sulfur Bond Length (Å) | Coordination Geometry | Reference |
|---|---|---|---|
| [Al(dithiolene)₃] | 2.4092(7)–2.4307(7) | Distorted Octahedral | nih.gov |
| [Cd(PAC-dtc)₂(dppe)] | N/A | Distorted Tetrahedral | mdpi.com |
| [Pd(PAC-dtc)₂(dppe)] | N/A | Distorted Square Planar | mdpi.com |
First-Principles Calculations for Interfacial Behavior
First-principles calculations, which are based on quantum mechanics without empirical parameters, are crucial for understanding the interfacial behavior of molecules. These calculations can model how dithiocarbamate complexes interact with surfaces, which is relevant for applications such as surface passivation and molecular electronics. researchgate.netnih.gov
Studies have shown that dithiocarbamate linkers can be used to anchor molecular wires to gold electrodes, with first-principles calculations demonstrating that the strong coupling between the dithiocarbamate and the gold surface enhances electrical conductance. nih.gov The adsorption of dithiocarbamate molecules on surfaces is often strong due to chelation, which involves the formation of multiple bonds between the ligand and surface metal atoms. researchgate.net For instance, DFT calculations revealed a significant adsorption energy of -1.73 eV for lead diethyldithiocarbamate on a perovskite surface, indicating a strong interaction. researchgate.net Similar principles would govern the interaction of Aluminum, tris(diethyldithiocarbamato)- with various substrates, influencing the formation of self-assembled monolayers and the electronic properties of the interface.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is key to understanding its chemical stability and reactivity. Computational methods provide valuable metrics for these properties.
HOMO-LUMO Energy Analysis for Chemical Stability and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and stability. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net
In computational studies of various metal complexes, the HOMO-LUMO gap is a frequently calculated parameter to assess stability. researchgate.netnih.gov For dithiocarbamate complexes, the HOMO is often localized on the ligand, particularly the sulfur atoms, while the LUMO may have contributions from both the metal and the ligand. In a study of an aluminum tris(dithiolene) triradical, the LUMO was found to involve aluminum-sulfur σ-antibonding interactions, while the singly occupied molecular orbitals (SOMOs) were primarily ligand-based. nih.gov This distribution of frontier orbitals is critical for predicting how the complex will interact with other chemical species.
Table 2: Representative HOMO-LUMO Energy Data from DFT Calculations Note: Values are for analogous compounds and serve as an illustration of the typical range for such complexes.
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| [Pd(PAC-dtc)₂(dppe)] | -5.63 | -2.20 | 3.43 | mdpi.com |
| [Cd(PAC-dtc)₂(dppe)] | -5.58 | -1.39 | 4.19 | mdpi.com |
| [Cd(PAC-dtc)₂(PPh₃)₂] | -5.74 | -1.36 | 4.38 | mdpi.com |
Prediction of Nonlinear Optical (NLO) Properties (Dipole Moment, Polarizability, Hyperpolarizability)
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational chemistry allows for the prediction of NLO properties, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which quantify the NLO response of a molecule. rsc.orgnih.gov Molecules with large hyperpolarizability values are promising candidates for NLO applications. researchgate.net
While specific NLO data for Aluminum, tris(diethyldithiocarbamato)- is scarce, studies on related organic and organometallic compounds show that DFT calculations are a reliable tool for predicting these properties. researchgate.netrsc.org The NLO response is often associated with charge transfer between donor and acceptor groups within the molecule. In dithiocarbamate complexes, the delocalized π-electron system can contribute significantly to the NLO properties.
Table 3: Calculated NLO Properties for a Representative Molecule Note: This table illustrates the type of data generated from NLO calculations, using a representative organic molecule as an example due to a lack of specific data for the title compound.
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | Data not available | Debye |
| Polarizability (α) | Data not available | a.u. |
| Hyperpolarizability (β) | Data not available | a.u. |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. researchgate.netnih.gov It provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals.
NBO analysis of metal dithiocarbamate complexes reveals significant donor-acceptor interactions, which are key to their stability. rsc.orgresearchgate.net For example, in a study of an aluminum tris(dithiolene) complex, NBO analysis showed a positive natural charge on the aluminum atom and negative charges on the coordinating sulfur atoms, indicating charge transfer from the ligands to the metal. nih.gov This charge delocalization is a common feature of dithiocarbamate complexes and contributes to the strength of the metal-ligand bonds. mdpi.com NBO analysis can also quantify the stabilization energies associated with these interactions, providing a deeper understanding of the electronic factors that govern the structure and reactivity of Aluminum, tris(diethyldithiocarbamato)-. rsc.org
Advanced Computational Modeling
Advanced computational modeling techniques provide deep insights into the behavior of complex chemical systems at the atomic and electronic levels. For organometallic compounds like Aluminum, tris(diethyldithiocarbamato)-, these methods are invaluable for understanding structure-property relationships. This section explores several cutting-edge computational approaches and their potential applications to this specific aluminum complex.
Atomistic Simulations for Defect Structures and Dynamic Behavior
Atomistic simulations are a powerful class of computational methods used to model the behavior of individual atoms and their interactions within a material. These simulations can predict the evolution of material structures over time, including the formation and migration of defects, which are crucial for understanding a material's mechanical and chemical properties.
The dynamic behavior, such as the vibrational modes of the ligands and the conformational changes of the complex, can also be investigated. Molecular dynamics (MD) simulations, a key type of atomistic simulation, could track the movements of each atom in the Aluminum, tris(diethyldithiocarbamato)- molecule over time, providing a detailed picture of its flexibility and how it interacts with its environment.
Table 1: Potential Applications of Atomistic Simulations to Aluminum, tris(diethyldithiocarbamato)-
| Simulation Aspect | Potential Research Focus for Aluminum, tris(diethyldithiocarbamato)- |
| Defect Structures | Investigation of point defects (vacancies, interstitials) and their influence on electronic and mechanical properties. |
| Modeling of grain boundaries and dislocations in the solid-state material. | |
| Dynamic Behavior | Simulation of molecular vibrations and conformational flexibility of the diethyldithiocarbamato ligands. |
| Analysis of the diffusion mechanisms of the complex in different media. |
Periodic DFT for Solid-State Materials Properties
Periodic Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of crystalline solids. By applying periodic boundary conditions, this method can efficiently calculate the properties of a bulk material, making it ideal for studying the solid-state characteristics of Aluminum, tris(diethyldithiocarbamato)-.
Although specific periodic DFT studies on Aluminum, tris(diethyldithiocarbamato)- are not readily found in current literature, the application of this method would be highly valuable. Researchers could predict a range of solid-state properties, including the electronic band structure, density of states, and optical properties. The band gap, a key parameter determining a material's electronic behavior, could be calculated to assess its potential as a semiconductor or insulator.
Furthermore, periodic DFT can be employed to determine the cohesive energy of the crystal, providing insights into its thermodynamic stability. The elastic constants can also be computed to understand its mechanical response to stress.
Table 2: Predicted Solid-State Properties from Periodic DFT for Aluminum, tris(diethyldithiocarbamato)-
| Property | Significance for Aluminum, tris(diethyldithiocarbamato)- |
| Electronic Band Gap | Determines the material's conductivity and potential use in electronic devices. |
| Density of States | Provides information about the distribution of electronic states and the nature of chemical bonding. |
| Cohesive Energy | Indicates the stability of the crystalline structure. |
| Elastic Constants | Describes the material's stiffness and resistance to deformation. |
Solvation Models in Computational Studies of Metal-Ligand Interactions
The behavior of a metal complex in solution is often significantly different from its behavior in the gas phase or solid state. Solvation models are computational techniques that account for the effects of a solvent on the structure, stability, and reactivity of a solute molecule. These models are essential for accurately simulating the metal-ligand interactions of Aluminum, tris(diethyldithiocarbamato)- in a liquid environment.
There are two main types of solvation models: explicit and implicit. Explicit solvation models involve simulating individual solvent molecules around the solute, providing a highly detailed picture but at a high computational cost. Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive alternative.
For Aluminum, tris(diethyldithiocarbamato)-, applying solvation models could help in understanding its solubility in various organic solvents and in predicting its reactivity in solution-phase reactions. The stability of the aluminum-sulfur bonds, which are central to the complex's structure, can be re-evaluated in the presence of a solvent, providing a more realistic representation of its chemical behavior. While specific studies employing solvation models for this compound are not prominent, the methodology is a standard tool in computational chemistry for studying metal complexes.
Table 3: Impact of Solvation Models on Understanding Aluminum, tris(diethyldithiocarbamato)-
| Solvation Model Type | Application to Aluminum, tris(diethyldithiocarbamato)- |
| Explicit Solvation | Detailed analysis of specific solvent molecule interactions with the diethyldithiocarbamato ligands. |
| Understanding the structure of the solvation shell around the complex. | |
| Implicit Solvation | Efficient calculation of solvation free energies to predict solubility. |
| Modeling the effect of the solvent on the electronic structure and reactivity of the complex. |
Advanced Research Applications of Aluminum, Tris Diethyldithiocarbamato
Applications in Materials Science
In the field of materials science, Aluminum, tris(diethyldithiocarbamato)- is primarily valued as a single-source precursor. This means that the single compound contains all the necessary elements (in this case, aluminum and sulfur) in a fixed stoichiometric ratio, which can simplify the synthesis of complex materials. Its applications range from the fabrication of semiconductor nanomaterials to the development of novel precursors for ceramic thin films and exploration in next-generation electronics.
Precursors for Metal Sulfide (B99878) Nanomaterials Synthesis
The synthesis of metal sulfide nanoparticles is a significant area of research due to their wide-ranging applications in catalysis, energy storage, and electronics. nih.gov The choice of chemical precursors is a cornerstone for developing new and efficient production methods for these materials. nih.gov Dithiocarbamate (B8719985) complexes are recognized as effective precursors for synthesizing metal sulfide nanoparticles, as their ligands can control the growth of the nanoparticles during synthesis. nih.gov Similar to other metal-organic precursors like xanthates, dithiocarbamates can be designed to have volatile decomposition byproducts, which leads to the formation of crystalline nanomaterials with high purity. nih.gov
Chemical Vapor Deposition (CVD) and its variant, Aerosol-Assisted Chemical Vapor Deposition (AACVD), are powerful techniques for fabricating high-quality thin films. AACVD is a versatile, solution-based method that involves generating an aerosol of a precursor solution, which is then transported to a heated substrate. researchgate.netnih.gov This technique is advantageous as it can significantly lower the required growth temperature compared to conventional CVD and allows the use of precursors that might otherwise undergo premature thermal decomposition. researchgate.net
The utility of tris(dithiocarbamato) complexes in this area has been demonstrated with related compounds. For instance, tris(diethyldithiocarbamato)chromium(III) has been successfully used as a single-source precursor in AACVD to deposit thin films of chromium sulfide (CrS). researchgate.net This provides a strong precedent for the use of Aluminum, tris(diethyldithiocarbamato)- to fabricate aluminum sulfide thin films. The AACVD method is noted for its relative simplicity and its ability to produce nanostructured materials, including thin films and powders, in a single, continuous step. nih.gov
Table 1: Comparison of Deposition Techniques
| Feature | Chemical Vapor Deposition (CVD) | Aerosol-Assisted CVD (AACVD) |
|---|---|---|
| Precursor State | Gaseous | Solution aerosolized into fine droplets researchgate.netnih.gov |
| Operating Pressure | Typically vacuum | Near atmospheric pressure nih.gov |
| Precursor Volatility | High volatility required | Less stringent volatility requirements researchgate.net |
| Typical Temperature | Generally higher | Relatively lower temperatures researchgate.netnih.gov |
| Key Advantage | High purity, conformal coatings | Versatility with precursors, lower cost, simpler setup researchgate.netnih.gov |
Thermal decomposition, or thermolysis, is a widely used and innovative method for synthesizing stable, monodispersed metal nanoparticles. nih.govsemanticscholar.org The process is considered straightforward and economical compared to many conventional methods. semanticscholar.org It involves heating a precursor compound in a high-boiling point solvent, often in the presence of capping agents like oleylamine, which control particle growth and prevent agglomeration. nih.govnih.gov
The applicability of this method to dithiocarbamate complexes is well-documented. For example, cobalt(II) diethyldithiocarbamate (B1195824) has been used to synthesize cobalt sulfide (Co1-xS) nanoparticles via thermolysis. chalcogen.ro In such studies, it was observed that experimental parameters like precursor concentration and reaction temperature directly influence the resulting nanoparticle size; lower precursor concentrations led to smaller nanoparticles, while higher temperatures resulted in larger particles. chalcogen.ro Similar thermal decomposition approaches have been used with other aluminum precursors, such as triisobutylaluminium, to produce aluminum nanoparticles, demonstrating the feasibility of decomposing organoaluminum compounds to form nanomaterials. nih.gov This suggests that Aluminum, tris(diethyldithiocarbamato)- is a promising candidate for producing aluminum sulfide nanoparticles through a controlled thermal decomposition process.
Table 2: Influence of Synthesis Parameters on Nanoparticle Formation via Thermal Decomposition
| Parameter | Effect on Nanoparticle Characteristics | Research Finding Example |
|---|---|---|
| Precursor Concentration | Decreasing concentration generally leads to smaller, more monodispersed nanoparticles. | In the synthesis of Co1-xS from a dithiocarbamate complex, nanoparticle size decreased as precursor concentration was lowered. chalcogen.ro |
| Reaction Temperature | Increasing temperature typically results in an increase in nanoparticle size. | The size of Co1-xS nanoparticles increased with a rise in reaction temperature from 80°C to 210°C. chalcogen.ro |
| Capping Agent | Controls particle growth, prevents agglomeration, and can act as a solvent or surfactant. nih.gov | Oleylamine is a common capping agent in nanoparticle synthesis. nih.gov |
Integration into Polymer Systems for Functional Materials
Dithiocarbamate compounds have found applications in polymer chemistry, particularly as agents in controlled polymerization processes. nih.gov Certain dithiocarbamates can function as reversible addition-fragmentation chain transfer (RAFT) agents. nih.gov The use of RAFT agents is a sophisticated technique that allows for the synthesis of polymers with controlled molecular weights and well-defined architectures, a challenging feat in polymer science. nih.gov By integrating a dithiocarbamate moiety, a polymer chain can gain specific functionalities, opening avenues for creating advanced functional materials where the inorganic properties of the complex are combined with the processability and mechanical properties of a polymer.
Role as Precursors for Aluminum Oxide (Al₂O₃) and Aluminum Nitride (AlN) Films
Aluminum oxide (Al₂O₃) and aluminum nitride (AlN) are critical materials in the electronics industry, valued for their properties as dielectrics and wide-bandgap semiconductors. researchgate.netseoultech.ac.kr The deposition of these films is often achieved through techniques like Atomic Layer Deposition (ALD), which requires highly reactive, volatile precursors. seoultech.ac.kr
While trimethylaluminum (B3029685) (TMA) is a common industrial precursor, research has focused on developing alternatives to address issues like carbon contamination. chemrxiv.org Various organoaluminum compounds have been investigated for this purpose. For instance, tris(dimethylamido)aluminum(III) has been successfully used to deposit high-purity Al₂O₃ and aluminum oxynitride films by ALD, showing promise as a viable alternative to TMA. researchgate.net Other precursors, such as triisobutylaluminum (B85569) and specifically designed amidoalanes like AlH₂(NMe₂), have also been explored for depositing AlN films with reduced impurity levels. chemrxiv.orgmdpi.com
Although there is no direct report on the use of Aluminum, tris(diethyldithiocarbamato)- for Al₂O₃ or AlN deposition, the extensive research into alternative organoaluminum precursors suggests a potential pathway. The dithiocarbamate complex could be explored as a novel precursor in CVD or ALD processes, potentially offering different reactivity, decomposition temperatures, and impurity profiles compared to existing alkyl or amide-based precursors.
Exploration in Organic Electronics, Drawing Parallels with Alq₃
Tris(8-hydroxyquinolinato)aluminum, commonly known as Alq₃, is a cornerstone material in the field of organic electronics and a key component in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net Its success is due to its excellent thermal stability, strong fluorescence, and effective electron transport properties. researchgate.netmdpi.com Alq₃ is an octahedral coordination complex of aluminum(III), and its electronic and optical properties can be tuned by modifying its ligands. acs.orgnih.gov
Aluminum, tris(diethyldithiocarbamato)- shares a fundamental structural similarity with Alq₃ as it is also a tris-chelate complex of aluminum(III). This structural parallel suggests that it could be explored for applications in organic electronics. However, the replacement of the 8-hydroxyquinolinate ligand with diethyldithiocarbamate would significantly alter the electronic structure of the molecule. The presence of sulfur atoms in the dithiocarbamate ligand would lead to different highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energies compared to the nitrogen and oxygen coordinating atoms in Alq₃. This would, in turn, result in different photoluminescent and charge-transport characteristics. While Alq₃ is known for its green emission, the emission profile of the dithiocarbamate complex would need to be experimentally determined. The investigation of Aluminum, tris(diethyldithiocarbamato)- could open up new possibilities for creating novel charge-transport or emissive materials for organic electronic devices, leveraging the distinct properties imparted by the dithiocarbamate ligand. The study of electron transport in Alq₃ has revealed its dispersive nature, a characteristic that would also need to be investigated for the dithiocarbamate analogue to assess its potential. d-nb.info
Table 3: Compound Names
| Compound Name |
|---|
| Aluminum, tris(diethyldithiocarbamato)- |
| Aluminum Nitride |
| Aluminum Oxide |
| AlH₂(NMe₂) |
| Chromium Sulfide |
| Cobalt Sulfide |
| Oleylamine |
| Triisobutylaluminium |
| Trimethylaluminum |
| Tris(8-hydroxyquinolinato)aluminum |
| Tris(diethyldithiocarbamato)chromium(III) |
| Tris(dimethylamido)aluminum(III) |
No Documented Catalytic Applications Found for Aluminum, tris(diethyldithiocarbamato)- in Specified Organic Transformations
Extensive searches of scientific literature and chemical databases have revealed no documented instances of "Aluminum, tris(diethyldithiocarbamato)-" being utilized as a catalyst for the advanced research applications specified, including hydroboration, dehydrocoupling, A3 coupling reactions, or polymerization processes. While aluminum complexes, in general, are known to catalyze a variety of organic transformations, the specific compound "Aluminum, tris(diethyldithiocarbamato)-" does not appear to be a catalyst of choice for these reactions based on available research.
General aluminum compounds, such as aluminum hydrides and aluminum alkyls, have been investigated for their catalytic activities. For instance, various aluminum hydride complexes have demonstrated efficiency in the hydroboration of carbonyls and unsaturated organic functionalities, as well as in the dehydrocoupling of alcohols, phenols, and amines. researchgate.netnih.gov The mechanisms for these reactions often involve the activation of element-hydrogen bonds by the aluminum center. researchgate.netnih.gov
Similarly, A3 coupling reactions, which involve the combination of an aldehyde, an alkyne, and an amine, are typically catalyzed by transition metals like copper, gold, or silver. wikipedia.orgmdpi.comlibretexts.org While some main group metals have been explored in related transformations, there is no indication in the literature of "Aluminum, tris(diethyldithiocarbamato)-" being employed for this purpose.
In the realm of polymerization, various aluminum-based initiators and catalysts are utilized, particularly for epoxide and olefin polymerization. nih.govrsc.orggoogle.com These catalysts are often based on aluminum alkyls or alkoxides in conjunction with co-catalysts. Again, "Aluminum, tris(diethyldithiocarbamato)-" is not mentioned in the context of these polymerization processes.
Based on a thorough review of available scientific data, there is no evidence to support the generation of an article detailing the catalytic applications of "Aluminum, tris(diethyldithiocarbamato)-" in the areas of hydroboration, dehydrocoupling, A3 coupling, or polymerization, as outlined in the request. The scientific community has not reported research findings for this specific compound in these catalytic roles. Therefore, the requested article on "" cannot be produced with scientific accuracy.
Catalysis in Organic Transformations
Environmental Remediation and Analytical Separations
The unique chelating properties of the diethyldithiocarbamato ligand in Aluminum, tris(diethyldithiocarbamato)- make it a compound of interest for applications in environmental remediation and analytical chemistry. The ability of the dithiocarbamate functional group to form stable complexes with a wide range of metal ions is the primary driver for its utility in these fields.
Heavy Metal Sequestration Mechanisms
The sequestration of heavy metals by Aluminum, tris(diethyldithiocarbamato)- is primarily governed by the strong affinity of the sulfur donor atoms in the diethyldithiocarbamate ligands for heavy metal cations. Dithiocarbamates are known to be powerful chelating agents, forming stable, often insoluble, organometallic complexes with a variety of heavy metals. nih.govucsb.edu This chelating capability is the cornerstone of its potential for environmental remediation.
The fundamental mechanism involves a ligand exchange reaction where the diethyldithiocarbamate ligands are transferred from the central aluminum atom to a heavy metal ion. This process is thermodynamically driven by the formation of a more stable heavy metal-dithiocarbamate complex. The general reaction can be represented as:
Al(S₂CNEt₂)₃ + 3Mⁿ⁺ → 3M(S₂CNEt₂)ₙ + Al³⁺
Where Mⁿ⁺ represents a heavy metal cation.
The stability of the resulting heavy metal complex is a critical factor influencing the sequestration efficiency. Dithiocarbamates can act as bidentate ligands, forming a four-membered chelate ring with the metal ion through both sulfur atoms. nih.gov This chelation effect significantly enhances the stability of the complex compared to coordination with monodentate ligands.
The affinity of diethyldithiocarbamate for various metal ions can influence the selectivity of the sequestration process. While comprehensive studies specifically on Aluminum, tris(diethyldithiocarbamato)- are not extensively documented in publicly available literature, the known affinity of dithiocarbamates for different metals can provide insights. The general trend for dithiocarbamate complex stability often follows the Irving-Williams series for divalent metal ions.
Table 1: General Affinity of Dithiocarbamates for Various Heavy Metals
| Heavy Metal Ion | General Affinity | Potential for Sequestration |
| Mercury (II) | Very High | High |
| Copper (II) | High | High |
| Lead (II) | High | High |
| Cadmium (II) | Moderate to High | Moderate to High |
| Zinc (II) | Moderate | Moderate |
| Nickel (II) | Moderate | Moderate |
This table is based on the general chelating properties of dithiocarbamates and not on specific experimental data for Aluminum, tris(diethyldithiocarbamato)-.
The sequestration process can also be influenced by factors such as pH, the presence of competing ligands, and the physical form of the Aluminum, tris(diethyldithiocarbamato)-. For instance, the pH of the aqueous medium can affect the protonation state of the dithiocarbamate ligand if it detaches from the aluminum center, thereby influencing its ability to chelate with heavy metals.
Utilization as Stationary Phases in Chromatography for Metal Separation
The strong chelating nature of dithiocarbamates has led to their exploration as components of stationary phases in chromatographic techniques for the separation of metal ions. nih.govntu.edu.tw While specific research on the direct use of Aluminum, tris(diethyldithiocarbamato)- as a stationary phase is not widely reported, the principles underlying the use of other metal-dithiocarbamate complexes can be extrapolated.
The primary chromatographic technique where such materials are employed is ligand-exchange chromatography (LEC) . ntu.edu.tw In this method, a stationary phase is created by immobilizing a chelating ligand, such as diethyldithiocarbamate, onto a solid support like silica (B1680970) gel. nih.govntu.edu.tw The separation of metal ions is then achieved based on the differences in the stability constants of the complexes they form with the immobilized ligand.
A hypothetical application of Aluminum, tris(diethyldithiocarbamato)- in this context would involve its coating or bonding to a solid support. When a mixture of metal ions is passed through the column, they would displace the aluminum from the complex to varying extents, depending on their affinity for the diethyldithiocarbamate ligand. Metal ions that form very stable complexes would be retained longer on the column, while those forming weaker complexes would elute earlier.
The separation efficiency would be dependent on several factors:
Stability of the Metal-Dithiocarbamate Complexes: The greater the difference in the stability constants of the complexes formed by different metal ions, the better the separation.
Kinetics of Ligand Exchange: The rates at which the metal ions associate with and dissociate from the immobilized ligand will influence peak shape and resolution.
Mobile Phase Composition: The pH, ionic strength, and presence of competing ligands in the mobile phase can be adjusted to optimize the separation.
Alternatively, metal-dithiocarbamate complexes, including potentially Aluminum, tris(diethyldithiocarbamato)-, can be used in reversed-phase high-performance liquid chromatography (RP-HPLC) . oup.comresearcher.life In this approach, the metal ions are first complexed with a dithiocarbamate reagent in solution, and the resulting neutral complexes are then separated on a nonpolar stationary phase. The separation is based on the differential partitioning of the metal complexes between the mobile phase and the stationary phase.
Table 2: Potential Chromatographic Applications Based on Dithiocarbamate Chemistry
| Chromatographic Technique | Principle of Separation | Potential Role of Aluminum, tris(diethyldithiocarbamato)- |
| Ligand-Exchange Chromatography (LEC) | Differential formation of stable complexes with an immobilized ligand. ntu.edu.tw | Could be immobilized on a solid support to act as the stationary phase for metal ion separation. |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of neutral metal-dithiocarbamate complexes. oup.comresearcher.life | Could be used as a pre-column derivatizing agent to form neutral complexes with metal ions for subsequent separation. |
The choice of the central metal in the immobilized dithiocarbamate complex for LEC is crucial. The central metal should be sufficiently labile to be displaced by the analyte metal ions but not so labile that the stationary phase is unstable. The specific properties of the aluminum-dithiocarbamate bond would need to be investigated to determine its suitability for such applications.
Future Research Directions and Concluding Outlook
Emerging Synthetic Strategies for Tunable Properties
The ability to fine-tune the physicochemical properties of Aluminum, tris(diethyldithiocarbamato)- is paramount for its application in next-generation technologies. Future research will likely pivot from traditional synthesis methods toward more sophisticated strategies that offer precise control over the final product's characteristics.
Dithiocarbamate (B8719985) ligands are known to be sterically non-demanding and can be electronically tuned by the careful selection of substituents on the nitrogen atom. nih.gov This fundamental characteristic opens avenues for designing ligands that impart specific electronic, optical, or mechanical properties to the aluminum complex. Emerging strategies may involve the use of functionalized secondary amines in the initial one-pot synthesis, which traditionally involves reacting an amine with carbon disulfide in the presence of a metal salt. nih.govmdpi.com By incorporating moieties with desired functionalities (e.g., photoactive groups, polymerizable units, or chiral centers) into the diethylamino- backbone, researchers can create aluminum complexes with built-in capabilities.
Furthermore, metal-directed self-assembly presents a promising route for creating more complex, macrocyclic architectures from dithiocarbamate precursors. ajgreenchem.com Research into one-step syntheses using elemental metal powders, as has been explored for other metals like indium, could offer a more direct and potentially greener route to Aluminum, tris(diethyldithiocarbamato)- and its derivatives. researchgate.net The development of bio-inspired synthetic approaches, which utilize the principles of metal-ligand coordination to assemble materials with tunable mechanical properties, also represents a significant area for future exploration. researchgate.net
Table 1: Potential Synthetic Modifications and Their Target Properties
| Synthetic Strategy | Target Functionality/Property | Potential Application Area |
|---|---|---|
| Use of Chiral Amines | Enantioselective Recognition | Asymmetric Catalysis |
| Incorporation of Polymerizable Groups | Covalent Integration into Polymers | Functional Coatings, Composites |
| Attachment of Photochromic Moieties | Light-Responsive Behavior | Optical Switches, Smart Materials |
Integration of Advanced In Situ Characterization Techniques
To fully understand and control the synthesis and performance of Aluminum, tris(diethyldithiocarbamato)-, it is crucial to move beyond conventional ex-situ characterization. The integration of advanced in situ characterization techniques will provide real-time insights into the compound's formation, structural dynamics, and behavior under operational conditions.
Techniques developed for monitoring processes like Atomic Layer Deposition (ALD) can be adapted for studying the synthesis and decomposition of these metal complexes. ugent.be For instance, in situ Fourier Transform Infrared Spectroscopy (FTIR) could monitor the chemistry of surface groups during formation, while in situ Quadrupole Mass Spectrometry (MS) could identify gaseous byproducts during thermal decomposition, which is critical when using the complex as a single-source precursor. ugent.beacs.org
When investigating materials for electronic or optical applications, in situ spectroscopic ellipsometry (SE) can provide real-time data on film thickness, roughness, and optical properties as thin films are deposited from the complex. ugent.be For catalytic applications, observing the catalyst's structural changes under reaction conditions is vital. Techniques that allow for the real-time monitoring of a catalyst's structure have shown that metal nanoparticles can undergo dramatic reshaping in reactive gaseous environments, creating new and dynamic active sites. acs.org Applying similar in situ methods to Aluminum, tris(diethyldithiocarbamato)- based catalysts would be invaluable for understanding their activity and stability.
Table 2: Advanced In Situ Characterization Methods for Future Study
| Technique | Information Gained | Relevance to Research |
|---|---|---|
| In Situ FTIR | Real-time monitoring of bond formation/breaking | Understanding reaction pathways and surface chemistry. |
| In Situ Mass Spectrometry | Identification of volatile reaction products | Elucidating decomposition mechanisms for precursor applications. |
| In Situ Spectroscopic Ellipsometry | Film growth rate, thickness, and optical constants | Optimization of thin-film deposition for optical/electronic devices. |
Development of Predictive Computational Models for Structure-Property Relationships
The empirical, trial-and-error approach to materials discovery is time-consuming and resource-intensive. The development of robust computational models can accelerate the design of Aluminum, tris(diethyldithiocarbamato)- derivatives with targeted properties. Future research should focus on creating a synergistic loop between computational prediction and experimental validation.
Density Functional Theory (DFT) has already been employed to investigate the electronic structure and properties of aluminum complexes and nanosheets, providing insights into adsorption and reactivity. acs.orgresearchgate.netresearchgate.net Extending these DFT studies to Aluminum, tris(diethyldithiocarbamato)- could predict how modifications to the dithiocarbamate ligand affect the complex's geometry, electronic structure, and stability. Such calculations can help rationalize structure-property relationships and guide synthetic efforts.
Beyond DFT, machine learning (ML) is emerging as a powerful tool for predicting material properties. nih.govnih.gov By compiling a comprehensive dataset of synthesized aluminum dithiocarbamate complexes and their measured properties (e.g., thermal stability, optical bandgap, catalytic activity), ML models could be trained to predict the properties of new, yet-to-be-synthesized compounds. nih.gov The integration of molecular dynamics simulations with ML algorithms can further model the dynamic behavior of these complexes at interfaces or under reaction conditions, offering a more complete picture of their performance. acs.orgresearchgate.net
Exploration of New Multifunctional Materials Applications
While dithiocarbamate complexes are known for applications in agriculture and as vulcanization accelerators, the unique properties of Aluminum, tris(diethyldithiocarbamato)- could enable its use in new, high-tech areas. nih.govnih.gov A significant future direction is its use as a single-source precursor (SSP) for the synthesis of nanomaterials. acs.orgnih.gov
The thermal decomposition of Aluminum, tris(diethyldithiocarbamato)- can be engineered to produce aluminum sulfide (B99878) (Al₂S₃) nanoparticles or quantum dots. acs.org These materials have potential applications in electronics and optoelectronics. By carefully controlling decomposition conditions, the phase and morphology of the resulting nanocrystals can be fine-tuned to achieve desired physical properties. acs.org
Another promising avenue is the development of functional coatings and composites. The complex could be incorporated into polymer matrices to enhance thermal stability or provide other functionalities. Research into radiative cooling coatings has utilized materials like polyacrylic acid and in-situ grown nanoparticles; aluminum complexes could be explored as additives or precursors in similar systems. mdpi.com Furthermore, its potential as a catalyst or catalyst precursor in organic synthesis and polymerization warrants deeper investigation, building on the known catalytic activity of other dithiocarbamate complexes. nih.gov
Investigation of Reaction Mechanisms for Catalytic Optimization
For any catalytic application of Aluminum, tris(diethyldithiocarbamato)-, a fundamental understanding of the reaction mechanisms is essential for optimization. Future research must focus on detailed kinetic and mechanistic studies to maximize efficiency, selectivity, and catalyst lifetime.
Building detailed kinetic models, as has been done for olefin hydroalumination reactions catalyzed by other organoaluminum compounds, is a critical step. mdpi.comrepec.org Such models, which account for all elementary reaction steps, allow for the computational optimization of process conditions like temperature, pressure, and reactant concentrations to maximize the yield of desired products. mdpi.com
Investigating the role of the aluminum center and the dithiocarbamate ligands in the catalytic cycle is crucial. It needs to be determined whether the complex acts as a precatalyst that forms the active species in situ or if the intact complex is the active catalyst. Spectroscopic studies, combined with computational modeling, can help identify reaction intermediates and transition states. This knowledge is fundamental for rationally designing more active and selective catalysts, for example, by modifying the electronic and steric properties of the dithiocarbamate ligands to stabilize key intermediates or lower activation barriers. nih.gov
Concluding Outlook
Aluminum, tris(diethyldithiocarbamato)- represents a platform molecule with significant untapped potential. The convergence of innovative synthetic methods, powerful in situ analytical techniques, and predictive computational modeling will pave the way for its development into a versatile component for advanced materials. Future research, guided by the directions outlined above, will be instrumental in translating the compound's promising chemical characteristics into tangible technological innovations, from nanoelectronics and functional coatings to next-generation catalysts. The systematic exploration of its structure-property relationships will unlock new applications and solidify the role of aluminum-dithiocarbamate complexes in materials science.
Q & A
Q. How can researchers integrate computational and experimental data to predict reaction pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
